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molecular formula C11H17N3O B8371675 Imidazole-1-carboxylic acid hex-5-enyl methyl amide

Imidazole-1-carboxylic acid hex-5-enyl methyl amide

Cat. No. B8371675
M. Wt: 207.27 g/mol
InChI Key: QFFRASRNMVIZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377962B2

Procedure details

Compound 2a (3 g, 1 eq.), carbonyldiimidazole (2.04 g, 1.2 eq.), and triethylamine (1.74 g, 1.2 eq.) in anhydrous DMF (60 mL) were stirred at room temperature for 2 days. The reaction mixture was then washed with water. Organics were dried over Na2SO4, filtered, and concentrated under reduced pressure to yield compound 3a as a pale yellow oil in 94% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.33 (quint, J=8.04 Hz, 2H), 1.61 (quint, J=8.04 Hz, 2H), 2.02 (q, J=7.46 Hz, 2H), 3.00 (s, 3H), 3.05 (t, J=7.46 Hz, 2H), 3.35 (t, J=7.46 Hz, 1H), 4.89-4.96 (m, 2H), 7.02 (m, 1H), 7.15 (m, 1H), 7.81 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:11]=[CH:10][C:8](C)=[CH:7][CH:6]=1)(O)(=O)=O.CNCCCCC=C.[C:20]([N:27]1C=CN=[CH:28]1)([N:22]1[CH:26]=[CH:25][N:24]=[CH:23]1)=[O:21].C(N(CC)CC)C>CN(C=O)C>[CH2:6]([N:27]([CH3:28])[C:20]([N:22]1[CH:26]=[CH:25][N:24]=[CH:23]1)=[O:21])[CH2:7][CH2:8][CH2:10][CH:11]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.CNCCCCC=C
Name
Quantity
2.04 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=C)N(C(=O)N1C=NC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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